2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid
CAS No.: 1018128-22-7
Cat. No.: VC8037967
Molecular Formula: C13H11NO6
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018128-22-7 |
|---|---|
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | 2-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy]acetic acid |
| Standard InChI | InChI=1S/C13H11NO6/c15-13(16)6-17-5-9-4-11(20-14-9)8-1-2-10-12(3-8)19-7-18-10/h1-4H,5-7H2,(H,15,16) |
| Standard InChI Key | HJGOZNIRPCYTRR-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COCC(=O)O |
Introduction
The compound 2-((5-(Benzo[d] dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid is a complex organic molecule featuring a benzo[d] dioxole moiety linked to an isoxazole ring through a methoxyacetic acid chain. This structure is characteristic of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided sources, related compounds with similar structural motifs have shown potential in various therapeutic areas, including anticancer research.
Structural Features
-
Benzo[d]13dioxole Moiety: This part of the molecule is known for its planarity and potential pharmacological properties. Compounds containing this moiety have been studied for their biological effects, including antioxidant and anticancer activities.
-
Isoxazole Ring: Isoxazoles are heterocyclic compounds with a five-membered ring containing nitrogen and oxygen. They are known for their antimicrobial and anticancer properties.
-
Methoxyacetic Acid Chain: This functional group can contribute to the compound's solubility and reactivity.
Synthesis and Characterization
The synthesis of 2-((5-(Benzo[d] dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid would likely involve multiple steps, starting from simpler precursors such as benzo[d] dioxole and isoxazole derivatives. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry would be essential for confirming the compound's structure and purity.
Potential Biological Activities
While specific data on 2-((5-(Benzo[d] dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid is not available, related compounds have shown promise in anticancer therapy due to their ability to interact with biological targets such as microtubules and tubulin proteins. The presence of both isoxazole and benzo[d] dioxole structures suggests potential biological activities, including anticancer effects.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume